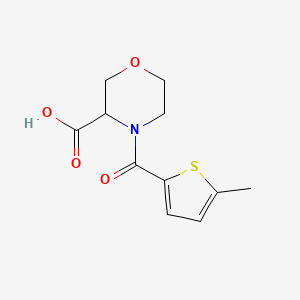

4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid

Description

4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 5-methylthiophene-2-carbonyl moiety. The morpholine ring provides a rigid, polar scaffold, while the thiophene-carbonyl group introduces aromatic and electron-withdrawing characteristics.

Propriétés

Formule moléculaire |

C11H13NO4S |

|---|---|

Poids moléculaire |

255.29 g/mol |

Nom IUPAC |

4-(5-methylthiophene-2-carbonyl)morpholine-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO4S/c1-7-2-3-9(17-7)10(13)12-4-5-16-6-8(12)11(14)15/h2-3,8H,4-6H2,1H3,(H,14,15) |

Clé InChI |

AEDANMDREVYYCF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(S1)C(=O)N2CCOCC2C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.

Coupling of the Thiophene and Morpholine Rings: The final step involves coupling the thiophene and morpholine rings through carbonylation reactions, often using reagents like acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes, such as continuous flow chemistry, to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted morpholine derivatives.

Applications De Recherche Scientifique

4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 4-(5-Methylthiophene-2-carbonyl)morpholine-3-carboxylic acid and related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Linkage to Morpholine :

- The target compound uses a carbonyl bridge between morpholine and thiophene, whereas analogs like 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid employ a sulfonyl group . Sulfonyl linkages enhance electron-withdrawing effects and metabolic stability but may reduce bioavailability compared to carbonyl groups.

Substituents on Thiophene: The 5-methyl group on the thiophene ring in the target compound contrasts with chloro () or fluorophenyl () substituents in analogs.

Biological Applications :

- Compounds with sulfonyl-morpholine-thiophene motifs (e.g., ) are associated with antiviral research, while thiazolone derivatives () are intermediates for antimalarial agents . The target compound’s carbonyl linkage may favor interactions with enzymes requiring hydrogen-bond acceptors.

Synthetic Accessibility :

- The synthesis of morpholine-thiophene derivatives often involves multi-step protocols, such as chloroacetylation followed by thiocyanate cyclization () or condensation with aldehydes (). The target compound’s synthesis would likely require similar strategies but with 5-methylthiophene-2-carbonyl chloride as a key reagent.

Research Findings and Implications

- Antiviral Potential: The patented morpholine-thiazole-dihydropyridine derivative () demonstrates the therapeutic relevance of morpholine-carboxylic acid hybrids in HBV treatment. The target compound’s thiophene moiety could similarly engage viral polymerase or protease targets .

- Metabolic Stability : Sulfonyl-linked analogs () face discontinuation, possibly due to poor solubility or stability. The carbonyl group in the target compound may offer improved pharmacokinetic profiles.

- Structure-Activity Relationships (SAR) : Substitution at the thiophene 5-position (methyl vs. halogen) significantly alters electronic properties and binding affinities. For example, chloro substituents enhance electrophilicity but may increase toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.